3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate
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Overview
Description
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate is a synthetic compound derived from 3’-Azido-3’-deoxythymidine, commonly known as azidothymidine. This compound is a nucleotide analogue and has been extensively studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate involves several steps. Initially, 3’-Azido-3’-deoxythymidine is synthesized through the azidation of 3’-deoxythymidine. This is followed by the phosphorylation of the 5’ hydroxyl group using ethyl methoxyvalinyl phosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogues.
Scientific Research Applications
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogues.
Biology: Studied for its role in inhibiting viral replication, particularly HIV.
Medicine: Investigated for its potential as an antiviral drug.
Industry: Used in the development of antiviral therapies and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, widely known for its antiviral properties.
Stavudine (d4T): Another thymidine analogue used in HIV treatment.
Lamivudine (3TC): A cytidine analogue with similar antiviral activity.
Uniqueness
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate is unique due to its modified phosphate group, which enhances its stability and bioavailability compared to its parent compound, azidothymidine. This modification also potentially reduces toxicity and improves therapeutic efficacy.
Properties
CAS No. |
133201-14-6 |
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Molecular Formula |
C18H29N6O8P |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C18H29N6O8P/c1-6-30-33(28,22-15(10(2)3)17(26)29-5)31-9-13-12(21-23-19)7-14(32-13)24-8-11(4)16(25)20-18(24)27/h8,10,12-15H,6-7,9H2,1-5H3,(H,22,28)(H,20,25,27)/t12-,13+,14+,15-,33?/m0/s1 |
InChI Key |
GGZPMMRIYIRBDM-RXJKDQPTSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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